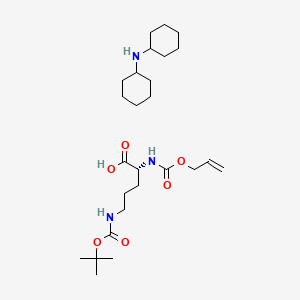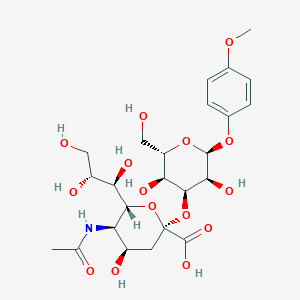
Mitoguazone dihydrochloride monohydrate
Descripción general
Descripción
Mitoguazone dihydrochloride monohydrate is a guanylhydrazone with potential antineoplastic activity . It has been used in trials studying the treatment of Lymphoma, HIV Infections, and Non-Hodgkin’s Lymphoma .
Molecular Structure Analysis
The molecular structure of this compound is represented by the chemical formula C5H14Cl2N8O. Its average weight is 257.12 and its monoisotopic weight is 256.0718479 . The IUPAC name is N’'-[(E)-[(1E)-1-{[(diaminomethylidene)amino]imino}propan-2-ylidene]amino]guanidine dihydrochloride .Physical And Chemical Properties Analysis
This compound has a water solubility of 0.412 mg/mL. Its logP values are 0.93 (ALOGPS) and -2.2 (Chemaxon). It has a pKa (Strongest Acidic) of 16.46 and pKa (Strongest Basic) of 7.38. The compound has a physiological charge of 1, with 8 hydrogen acceptor count and 4 hydrogen donor count. It has a polar surface area of 153.52 Å2, a refractivity of 48.85 m3·mol-1^, and a polarizability of 18.58 Å3 .Aplicaciones Científicas De Investigación
1. Apoptosis Induction in Cancer Cells Mitoguazone has been studied for its ability to induce apoptosis in various cancer cell lines. It interferes with the polyamine biosynthetic pathway, stabilizing DNA structure and causing uncoupling of oxidative phosphorylation. This effect was observed in Burkitt's lymphoma and prostate carcinoma cell lines, as well as in human breast cancer cell lines. Notably, mitoguazone triggers a p53-independent programmed cell death in the human breast cancer MCF7 cell line (Davidson et al., 1998).
2. Analytical Method Development Research has also focused on developing analytical methods for mitoguazone dihydrochloride using capillary electrophoresis (CE). This was part of a validation experiment to prove the specificity of high-performance liquid chromatography (HPLC) methods used for analyzing mitoguazone dihydrochloride. CE showed potential as a replacement for HPLC in routine assays of the drug (Thomson et al., 1997).
3. Pharmacokinetics The pharmacokinetics of mitoguazone in plasma have been explored, with a focus on its antiproliferative properties in chemotherapy. A sensitive high-performance liquid chromatographic method for determining mitoguazone in plasma has been developed, aiding in pharmacokinetic investigations and monitoring of drug concentration (Ching-Ling Cheng et al., 2003).
4. Impact on Polyamine Catabolism Mitoguazone's effects on polyamine catabolism, particularly in rat liver, have been studied. The drug induces hepatic polyamine oxidase activity and affects putrescine concentrations, highlighting its influence on detoxification mechanisms in the liver (Ferioli et al., 2004).
5. Synthesis and Radiopharmaceutical Applications Research has been conducted on the synthesis of [2‐14C]‐methylglyoxal bis(guanylhydrazone), [14C]‐mitoguazone, which is important for radiopharmaceutical applications. The synthesis involved key steps like formation of the sodium salt of [acetone-2-14C]-methylsulfinylacetone and Pummerer rearrangement (Burgos & Ellames, 1995).
6. Interaction with Other Chemotherapeutic Agents The interaction of mitoguazone with other chemotherapeutic agents, like methotrexate, has been studied in the context of leukemia treatment. This research helps in understanding the combined therapeutic effects and potentially improving treatment strategies (Graczyk et al., 1998).
7. Role in Treatment of AIDS-Related Lymphoma Mitoguazone has been evaluated in the treatment of AIDS-related non-Hodgkin's lymphoma. Studies have focused on the drug's safety and efficacy, especially in combination with other chemotherapy regimens (Tulpule et al., 2004).
Safety and Hazards
Mitoguazone dihydrochloride monohydrate should be handled with care to avoid dust formation and inhalation. In case of accidental inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Propiedades
IUPAC Name |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N8.2ClH.H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H;1H2/b10-2+,11-3+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRLHFZFFIHTLN-XDKKVRIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24968-67-0 | |
| Record name | MITOGUAZONE DIHYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/180GXZ85US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester](/img/structure/B1149350.png)
![(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1149353.png)



